

# What are the physical and chemical properties of diethyl malonate?

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## Compound of Interest

Compound Name: Diethyl malonate

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## Diethyl Malonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Diethyl malonate**, also known by the systematic IUPAC name diethyl propanedioate and often abbreviated as DEM, is a fundamental reagent in organic synthesis.<sup>[1][2]</sup> It is the diethyl ester of malonic acid and is prized for the reactivity of its central methylene group.<sup>[1]</sup> The protons on this carbon are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating a wide range of chemical transformations.<sup>[3][4]</sup> This property makes it a cornerstone in the synthesis of a diverse array of compounds, including pharmaceuticals like barbiturates and vitamins B1 and B6, as well as fragrances and other specialty chemicals.<sup>[1][5]</sup> Naturally occurring in fruits such as grapes and strawberries, it is a colorless liquid with a characteristic apple-like odor.<sup>[1][5]</sup>

This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of **diethyl malonate**, along with key experimental protocols and mechanistic insights relevant to its application in research and development.

### Physical and Chemical Properties

The physical and chemical characteristics of **diethyl malonate** are well-documented, providing a solid foundation for its use in various experimental settings.

**Table 1: Physical Properties of Diethyl Malonate**

Property	Value	Reference
CAS Number	105-53-3	[1][2][6]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>4</sub>	[2][6]
Molecular Weight	160.17 g/mol	[7][8]
Appearance	Colorless liquid	[1][8][9]
Odor	Apple-like, sweet, fruity	[1][5][8][10]
Melting Point	-50 °C	[1]
Boiling Point	199 °C at 1013 hPa	[1]
Density	1.055 g/mL at 25 °C	[5][7]
Refractive Index (n <sup>20</sup> /D)	1.413	[5][7]
Solubility in Water	20.8 g/L at 20 °C	[8]
Solubility in Organic Solvents	Miscible with ethanol, ether, chloroform, and benzene	[5]
Vapor Pressure	1.3 hPa at 40 °C	
Flash Point	90 °C (closed cup)	
Autoignition Temperature	435 °C	

**Table 2: Chemical and Safety Information**

Property	Value	Reference
IUPAC Name	Diethyl propanedioate	[1][2][8]
Synonyms	DEM, Ethyl malonate, Malonic ester	[1][2]
Acidity (pKa of $\alpha$ -H)	~13	
Hazard Statements	H319: Causes serious eye irritation	[6]
Precautionary Statements	P264, P280, P305+P351+P338, P337+P313	[6]
Stability	Stable under normal conditions	[3][9]
Incompatible Materials	Strong oxidizing agents, acids, bases, reducing agents	[5][9]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **diethyl malonate**.

**Table 3: Spectroscopic Data for Diethyl Malonate**

Spectroscopy	Key Peaks and Assignments	Reference
$^1\text{H}$ NMR	$\delta$ (ppm): 1.27 (t, 6H, $-\text{CH}_3$ ), 3.34 (s, 2H, $-\text{CH}_2-$ ), 4.19 (q, 4H, $-\text{OCH}_2-$ )	[11]
IR (Infrared)	$\nu$ ( $\text{cm}^{-1}$ ): ~2980 (C-H stretch), ~1735 (C=O stretch, ester), ~1150 (C-O stretch)	[2][12]
Mass Spectrometry (EI)	$m/z$ : 160 ( $\text{M}^+$ ), 115, 88, 60, 43	[2][13]

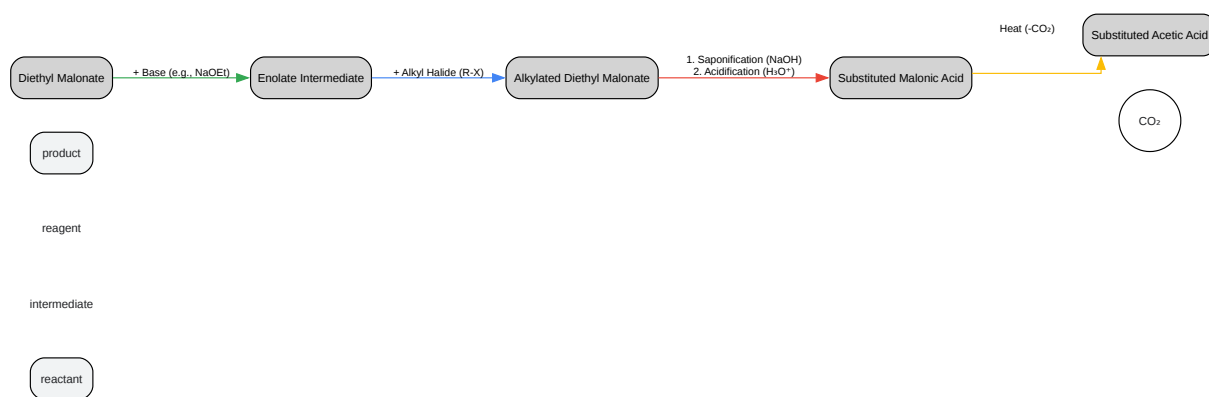
## Key Chemical Reactions and Mechanisms

The synthetic utility of **diethyl malonate** stems from the acidity of its  $\alpha$ -protons, enabling the formation of a stable enolate which acts as a potent nucleophile.

## Malonic Ester Synthesis

One of the most prominent applications of **diethyl malonate** is in the malonic ester synthesis, a versatile method for preparing substituted acetic acids. The general workflow involves:

- Deprotonation: Reaction with a suitable base (e.g., sodium ethoxide) to form the **diethyl malonate** enolate.
- Alkylation: The enolate undergoes nucleophilic substitution with an alkyl halide. This step can be repeated to introduce a second alkyl group.
- Hydrolysis and Decarboxylation: Saponification of the ester groups followed by acidification and heating results in the loss of carbon dioxide to yield the final carboxylic acid product.

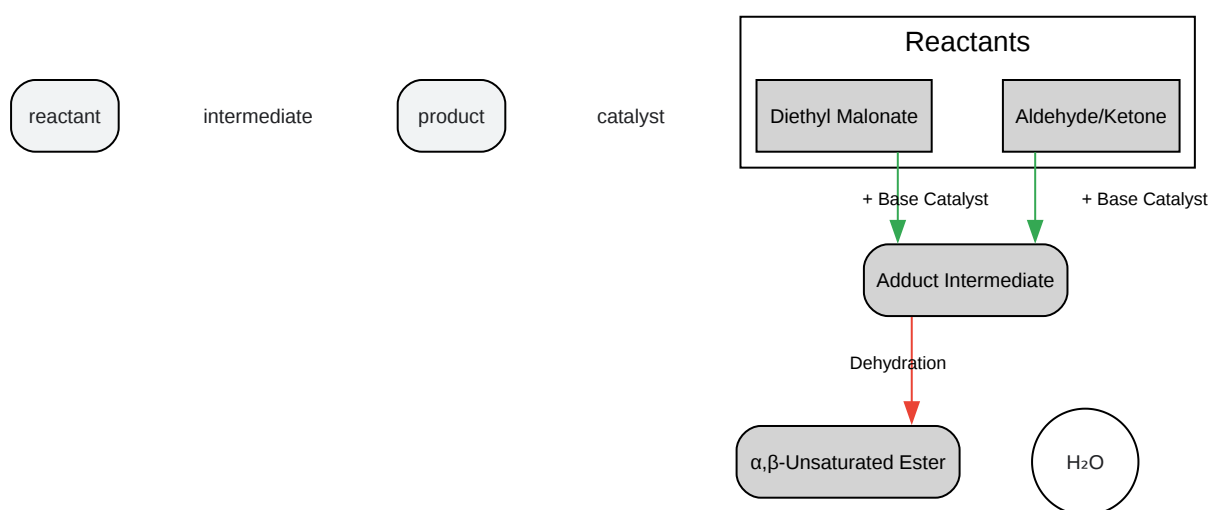


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Caption: Workflow of the Malonic Ester Synthesis.

## Knoevenagel Condensation

**Diethyl malonate** readily participates in Knoevenagel condensations with aldehydes and ketones. This reaction, typically catalyzed by a weak base such as an amine, involves the formation of a new carbon-carbon double bond.



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Caption: Generalized Knoevenagel Condensation Pathway.

## Experimental Protocols

Detailed and reproducible experimental procedures are paramount in scientific research. Below are representative protocols for key reactions involving **diethyl malonate**.

### Protocol 1: Synthesis of Diethyl n-Butylmalonate (Malonic Ester Synthesis)

Objective: To synthesize diethyl n-butylmalonate via alkylation of **diethyl malonate**.

#### Materials:

- **Diethyl malonate**
- Sodium ethoxide (NaOEt)
- Absolute ethanol
- n-Butyl bromide
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel

#### Procedure:

- **Reaction Setup:** A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
- **Enolate Formation:** **Diethyl malonate** is added dropwise to the sodium ethoxide solution at room temperature with stirring.
- **Alkylation:** n-Butyl bromide is then added dropwise to the reaction mixture. The mixture is heated to reflux for 2-3 hours to ensure complete reaction.
- **Workup:** After cooling, the reaction mixture is poured into water. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- **Purification:** The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield pure diethyl n-butylmalonate.

Characterization: The product can be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy to confirm its structure and purity.

## Protocol 2: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate

Objective: To synthesize diethyl 2-benzylidenemalonate.

Materials:

- **Diethyl malonate**
- Benzaldehyde
- Piperidine (catalyst)
- Toluene
- Dean-Stark apparatus
- Round-bottom flask, heating mantle

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzaldehyde, **diethyl malonate**, and a catalytic amount of piperidine in toluene.
- **Reaction:** The mixture is heated to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.
- **Workup:** Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
- **Purification:** The resulting crude product is purified by recrystallization or column chromatography to afford pure diethyl 2-benzylidenemalonate.

Characterization: The product's identity and purity are confirmed using melting point determination, and spectroscopic methods ( $^1\text{H}$  NMR, IR).

## Conclusion

**Diethyl malonate** remains an indispensable tool in the arsenal of the synthetic chemist. Its unique chemical properties, particularly the acidity of the methylene protons, allow for a vast range of applications in the construction of complex molecular architectures. A thorough understanding of its physical properties, reactivity, and handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research, development, and manufacturing.

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